molecular formula C13H21NO5 B11755976 Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid

Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B11755976
M. Wt: 271.31 g/mol
InChI Key: IXRUMBAPWZUQAD-IVZWLZJFSA-N
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Description

Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid is a complex organic compound with a unique structure that includes a furo[3,2-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and organic solvents .

Industrial Production Methods

The use of continuous flow reactors and other advanced technologies may be employed to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rel-(3ar,6s,7ar)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid is unique due to its specific ring structure and the presence of the Boc protecting group.

Properties

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

(3aR,6S,7aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-6-carboxylic acid

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(17)14-7-8(11(15)16)6-10-9(14)4-5-18-10/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9+,10+/m0/s1

InChI Key

IXRUMBAPWZUQAD-IVZWLZJFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]2[C@H]1CCO2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2C1CCO2)C(=O)O

Origin of Product

United States

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